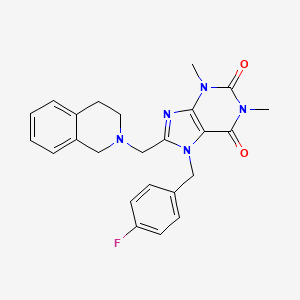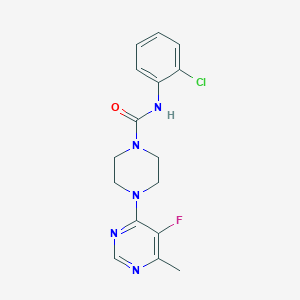
N-(2-Chlorophenyl)-4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chlorophenyl)-4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carboxamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential use in treating autoimmune diseases. It was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.
Mechanism of Action
N-(2-Chlorophenyl)-4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carboxamide works by binding to the JAK enzyme and inhibiting its activity. This prevents the activation of certain immune cells, which can help to reduce inflammation and prevent damage to tissues and organs.
Biochemical and Physiological Effects:
N-(2-Chlorophenyl)-4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carboxamide has been shown to have a number of biochemical and physiological effects, including reducing inflammation, suppressing the immune response, and preventing tissue damage. It has also been shown to improve symptoms in animal models of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-Chlorophenyl)-4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carboxamide for lab experiments is its specificity for the JAK enzyme, which makes it a useful tool for studying the immune response. However, its effects on the immune system can also make it difficult to use in certain types of experiments, and it may have limitations in terms of its efficacy and safety in humans.
Future Directions
There are several potential future directions for research on N-(2-Chlorophenyl)-4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carboxamide, including:
1. Further studies on its efficacy and safety in humans, particularly in the treatment of autoimmune diseases.
2. Exploration of its potential use in other conditions, such as cancer and inflammatory bowel disease.
3. Development of new JAK inhibitors with improved efficacy and safety profiles.
4. Investigation of the mechanisms underlying its effects on the immune system, which could lead to the development of new treatments for autoimmune diseases.
5. Studies on the long-term effects of N-(2-Chlorophenyl)-4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carboxamide on the immune system and other physiological processes.
Synthesis Methods
The synthesis of N-(2-Chlorophenyl)-4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carboxamide involves several steps, including the reaction of 2-chloroaniline with 2,6-difluoropyrimidine-4-amine to form 2-chloro-N-(2,6-difluoropyrimidin-4-yl)aniline. This compound is then reacted with N-(4-methylpiperazin-1-yl)carbonyl chloride to form the final product, N-(2-Chlorophenyl)-4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carboxamide.
Scientific Research Applications
N-(2-Chlorophenyl)-4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carboxamide has been studied extensively for its potential use in treating autoimmune diseases, such as rheumatoid arthritis, lupus, and multiple sclerosis. It works by inhibiting the activity of a protein called Janus kinase (JAK), which plays a key role in the immune response.
properties
IUPAC Name |
N-(2-chlorophenyl)-4-(5-fluoro-6-methylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN5O/c1-11-14(18)15(20-10-19-11)22-6-8-23(9-7-22)16(24)21-13-5-3-2-4-12(13)17/h2-5,10H,6-9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSMVQVPLCZIIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCN(CC2)C(=O)NC3=CC=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


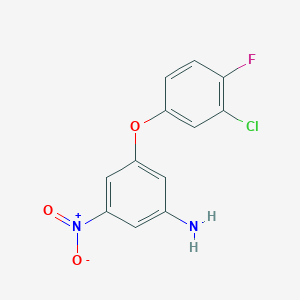
![2,8-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2482928.png)
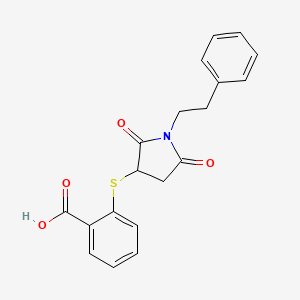
![N-(4-chlorophenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2482930.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2482934.png)
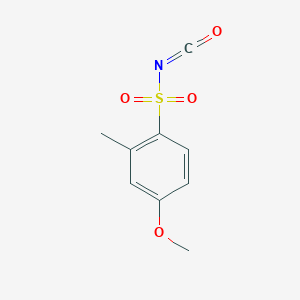
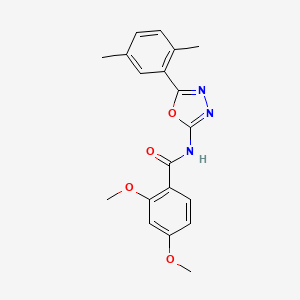

![3-(2-chloro-6-fluorophenyl)-5-methyl-4-[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]isoxazole](/img/structure/B2482939.png)
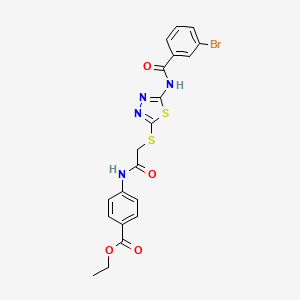
![1-Methyl-3-(1-((2-phenylthiazol-4-yl)methyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2482944.png)
